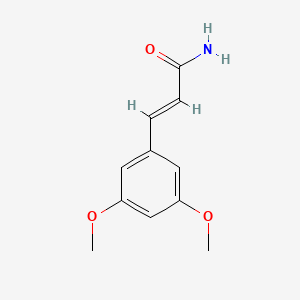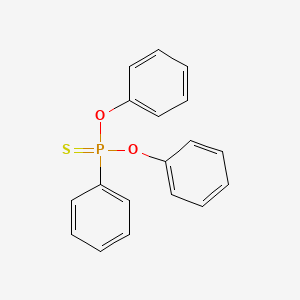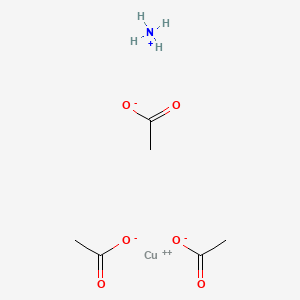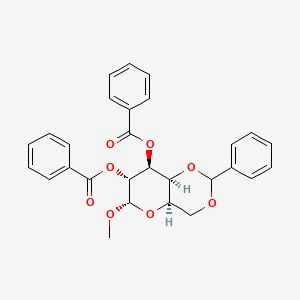
3-(3,5-Dimethoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxycinnamide typically involves the reaction of 3,5-dimethoxycinnamic acid with ammonia or an amine under suitable conditions . The reaction can be carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for 3,5-Dimethoxycinnamide are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethoxycinnamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,5-dimethoxybenzoic acid.
Reduction: Formation of 3,5-dimethoxyaniline.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3,5-Dimethoxycinnamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,5-Dimethoxycinnamide involves the inhibition of the enzyme secretase, which plays a crucial role in the production of amyloid beta peptides . By inhibiting this enzyme, 3,5-Dimethoxycinnamide can potentially reduce the formation of amyloid plaques, which are associated with neurodegenerative diseases such as Alzheimer’s disease . The compound interacts with the active site of the enzyme, preventing its normal function and thereby reducing the production of harmful peptides .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethoxycinnamic acid: Similar in structure but contains a carboxylic acid group instead of an amide group.
3,4-Dimethoxycinnamic acid: Similar structure with methoxy groups at different positions.
3-Hydroxy-4-methoxycinnamic acid: Contains a hydroxyl group in addition to a methoxy group.
Uniqueness
3,5-Dimethoxycinnamide is unique due to its specific inhibition of secretase activity, which is not commonly observed in other similar compounds . This unique property makes it a valuable compound for research into neurodegenerative diseases and potential therapeutic applications .
Propriétés
Numéro CAS |
124805-94-3 |
|---|---|
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
(E)-3-(3,5-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C11H13NO3/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3,(H2,12,13)/b4-3+ |
Clé InChI |
FBRYJRYXVCLPAD-ONEGZZNKSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1)/C=C/C(=O)N)OC |
SMILES canonique |
COC1=CC(=CC(=C1)C=CC(=O)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B12838004.png)






![2-(Benzo[d][1,3]dioxol-5-yl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12838052.png)


![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12838068.png)

![2-(4-(Allyloxy)phenyl)-1-benzyl-1H-benzo[d]imidazole](/img/structure/B12838080.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl-](/img/structure/B12838088.png)
